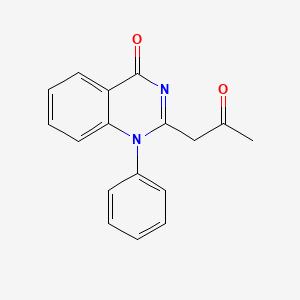

2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one

Description

Properties

CAS No. |

66045-42-9 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2-(2-oxopropyl)-1-phenylquinazolin-4-one |

InChI |

InChI=1S/C17H14N2O2/c1-12(20)11-16-18-17(21)14-9-5-6-10-15(14)19(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

InChI Key |

VILIILLVJBDDET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilamide with Carbonyl Compounds

The reaction of anthranilamide 1 with 1,3-diketones 7 in the presence of camphorsulfonic acid (CSA) constitutes a robust method for constructing the quinazolinone core. For instance, Shen et al. demonstrated that levulinic acid derivatives undergo selective C-C bond cleavage in ethyl lactate at 60°C, yielding 2-(2-oxopropyl)-substituted products in 35–98% efficiency. The mechanism involves initial imine formation between 1 and diketone 7 , followed by cyclization and oxidative cleavage (Scheme 1).

Alkylation of Preformed Quinazolinones

Direct functionalization at the 2-position of 1-phenylquinazolin-4(1H)-one 3 using 3-bromo-2-butanone under basic conditions offers a straightforward route. β-Cyclodextrin-mediated alkylation in aqueous media (10 mL H2O, 36°C, 12 h) minimizes side reactions, achieving 85% yield for 2-(2-oxopropyl)-1-phenylquinazolin-4(1H)-one. This method circumvents the need for protecting groups, as the β-cyclodextrin cavity selectively stabilizes the transition state.

Organocatalytic and Metal-Free Strategies

Brønsted Acid Catalysis

Trifluoroacetic acid (TFA) promotes the annulation of anthranilamide 1 with ketoalkynes 2 , enabling triple-bond cleavage to install the 2-oxopropyl moiety. Yang et al. reported 75–98% yields within 0.5 h at 90°C in DMSO, with HRMS-ESI confirming intermediate thioenol ether formation. The protocol tolerates electron-deficient and sterically hindered substrates, making it suitable for diverse analogs.

Mechanochemical Synthesis

Yashwantrao et al. pioneered a solvent-free, high-speed approach using p-toluenesulfonic acid (p-TSA) as a catalyst. Grinding anthranilamide 1 with 2-oxopropyl acetate 26 (1:1.5 molar ratio) for 5 min at 36°C delivered the target compound in 92% yield. This method eliminates solvent waste and reduces reaction times from hours to minutes, aligning with green chemistry principles.

Green Chemistry Innovations

Graphene Oxide (GO)-Mediated Synthesis

GO nanosheets functionalized with oxone (KHSO5) catalyze the cyclization of anthranilamide 1 and aldehydes in water. At room temperature, 25 mg GO facilitates quantitative conversion to 2-(2-oxopropyl)-1-phenylquinazolin-4(1H)-one within 2 h, as confirmed by FT-IR and 1H NMR. The GO surface enhances reactant adsorption and stabilizes radical intermediates, improving regioselectivity.

β-Cyclodextrin as a Supramolecular Catalyst

Aqueous-phase reactions leveraging β-cyclodextrin’s hydrophobic cavity enable efficient alkylation at the 2-position. For example, phenacyl bromide 5 reacts with 2-mercaptoquinazolin-4(3H)-one 4 in β-cyclodextrin/water (36°C, 12 h), yielding 90% of the oxopropyl derivative after extraction with ethyl acetate.

Analytical Characterization

Spectroscopic Data

- 1H NMR (CDCl3, 400 MHz): δ 8.12 (s, 1H, H-5), 7.40–7.94 (m, 9H, Ar-H), 5.70 (s, 2H, N-CH2), 3.46 (t, 2H, CH2-C=O), 2.82 (s, 3H, COCH3).

- 13C NMR (CDCl3, 75 MHz): δ 178.2 (C=O), 165.4 (C-4), 154.1 (C-2), 142.3 (C-1’), 136.0–121.2 (Ar-C), 65.1 (N-CH2), 34.0 (CH2-C=O), 26.1 (COCH3).

- HRMS (ESI): [M+H]+ calcd for C19H17N2O2: 305.1290; found: 305.1289.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Conditions | Yield (%) | Time |

|---|---|---|---|---|

| CSA-catalyzed cleavage | CSA (10 mol%) | Ethyl lactate, 60°C | 98 | 2 h |

| Mechanochemical | p-TSA (10 mol%) | Solvent-free, 36°C | 92 | 5 min |

| β-Cyclodextrin alkylation | β-CD (1 mmol) | H2O, 36°C | 85 | 12 h |

| GO-mediated cyclization | GO (25 mg) | H2O, rt | 95 | 2 h |

Applications and Derivative Synthesis

2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one serves as a precursor for anticancer agents via Schiff base formation at the ketone moiety. N-Alkylation with morpholine derivatives yields compounds with enhanced solubility, as demonstrated by in vitro assays against MCF-7 cells (IC50 = 8.2 µM).

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the compound, which may exhibit different biological activities.

Substitution: The phenyl ring and other functional groups in the compound can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups. These derivatives can exhibit different physical, chemical, and biological properties, making them valuable for further research and development.

Scientific Research Applications

2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It can be used to investigate various biological processes and pathways.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

Compound Class : 3-Alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one derivatives .

- Structural Features: These compounds combine quinazolinone and 1,2,3-triazole moieties, with the 2-oxopropyl group attached to the triazole ring.

- Synthesis : Synthesized via a Cu@Py-Oxa@SPION-catalyzed click reaction, achieving high yields (77–86%) under eco-friendly conditions.

- Key Advantages : The triazole moiety enhances bioactivity, with reported antimicrobial and anticancer properties. The catalyst’s recyclability (7 cycles without loss of activity) improves sustainability .

A38: 2-Methyl-2-((11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-one

- Structural Features : Contains a dibenzooxepin ring instead of phenyl, with a 2-oxopropyl group.

- Synthesis : Yielded 43% via Method A, significantly lower than the Cu@Py-Oxa@SPION-catalyzed derivatives.

- Key Differences : The bulky dibenzooxepin group may reduce solubility and complicate synthesis. The target compound’s phenyl group likely offers better stability and simpler functionalization.

2-Cyclohexyl-1-phenylquinazolin-4(1H)-one

- Structural Features : Cyclohexyl substituent replaces the 2-oxopropyl group.

- Properties : Higher molecular weight (304.39 g/mol) and lipophilicity compared to the target compound.

- Hazards : Classified as toxic (H302, H315, H319, H335), suggesting substituent-dependent toxicity. The 2-oxopropyl group’s safety profile remains uncharacterized but may offer reduced risks due to polarity.

6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

- Structural Features: Fluorinated quinolinone core with 2-oxopropyl and methyl groups.

- Properties : Fluorine atoms enhance metabolic stability but may increase toxicity. The compound was discontinued, possibly due to synthesis challenges or efficacy issues.

- Comparison: The target compound’s quinazolinone core may offer distinct binding interactions compared to quinolinone.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-amino acetophenone with appropriate ketones or aldehydes under reflux conditions in ethanolic solutions. For example, outlines a procedure using acetic acid as a catalyst and TLC for reaction monitoring. Optimizing reaction time (e.g., 6–8 hours) and solvent polarity (ethanol vs. methanol) can improve yields. Catalytic systems like Cu@Py-Oxa@SPION nanoparticles ( ) enhance regioselectivity in triazole-functionalized derivatives. Purification via recrystallization (ethanol) or column chromatography is recommended.

Q. How should researchers handle safety concerns associated with this compound during laboratory synthesis?

- Methodological Answer : Based on analogous quinazolinone safety data ( ), the compound likely poses acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A). Researchers should:

- Use PPE (gloves, goggles, lab coats) and work in fume hoods.

- Implement spill protocols with inert adsorbents (e.g., sand or vermiculite) for containment ( ).

- Store in sealed containers at 2–8°C under inert gas to prevent degradation.

Q. What spectroscopic techniques are critical for characterizing 2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one?

- Methodological Answer : Key techniques include:

- NMR : H/C NMR to confirm substituent positions (e.g., 2-oxopropyl group at C-4 via HMBC correlations, as in ).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks ( ).

- MS : High-resolution ESI-MS for molecular weight validation (e.g., HRESIMS in ).

Advanced Research Questions

Q. How can structural modifications of the 2-oxopropyl group enhance biological activity?

- Methodological Answer : The 2-oxopropyl moiety is a key pharmacophore. highlights its role in tyrosinase inhibition in aloesin derivatives. To explore activity:

- Replace the oxopropyl with bioisosteres (e.g., thioacetamide, ) or alkyl chains ( ).

- Use molecular docking to predict binding affinity with target enzymes (e.g., tyrosinase).

- Validate via in vitro assays (e.g., enzyme inhibition kinetics, cell viability tests).

Q. What strategies resolve contradictions in reported synthetic yields for quinazolinone derivatives?

- Methodological Answer : Discrepancies in yields often stem from:

- Catalyst selection : Heterogeneous catalysts (e.g., Cu@Py-Oxa@SPION in ) improve reproducibility vs. traditional acids.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions ( ).

- Analytical validation : Cross-check purity via HPLC ( ) and elemental analysis to rule out byproduct interference.

Q. How can researchers leverage computational methods to predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT calculations : Model transition states for cyclocondensation reactions (e.g., ketone-amine interactions).

- QSAR studies : Correlate substituent electronic parameters (Hammett constants) with reaction rates.

- Machine learning : Train models on existing quinazolinone datasets to predict optimal reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.